Histidylprolyl-2-naphthylamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

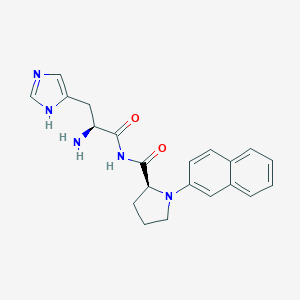

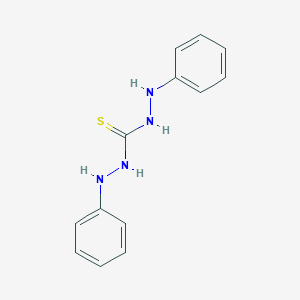

Histidylprolyl-2-naphthylamide (HP-2-N) is a synthetic peptide that has gained significant attention in scientific research due to its potential applications in various fields, including biochemistry, pharmacology, and physiology. HP-2-N is a derivative of the dipeptide histidylproline, which is a component of collagen and plays a crucial role in the formation and maintenance of connective tissues in the body.

Mechanism of Action

Histidylprolyl-2-naphthylamide is a fluorogenic substrate that is cleaved by proteases and peptidases, resulting in the release of 2-naphthylamine, which is fluorescent. The fluorescence can be measured using a fluorometer, and the rate of fluorescence increase is proportional to the enzyme activity. The mechanism of action of Histidylprolyl-2-naphthylamide involves the hydrolysis of the peptide bond between histidine and proline by the enzyme, resulting in the formation of 2-naphthylamine and the dipeptide histidylproline.

Biochemical and Physiological Effects:

Histidylprolyl-2-naphthylamide has been shown to exhibit various biochemical and physiological effects, including the inhibition of protease activity, the induction of apoptosis in cancer cells, and the regulation of blood pressure and vascular function. Histidylprolyl-2-naphthylamide has also been shown to modulate the activity of various enzymes involved in the metabolism of neurotransmitters and hormones, including dopamine, serotonin, and norepinephrine.

Advantages and Limitations for Lab Experiments

The advantages of using Histidylprolyl-2-naphthylamide in lab experiments include its high sensitivity and specificity, ease of use, and low cost. However, the limitations of using Histidylprolyl-2-naphthylamide include its potential toxicity and the need for specialized equipment and expertise to perform the experiments.

Future Directions

For the use of Histidylprolyl-2-naphthylamide in scientific research include the development of novel inhibitors of enzymes involved in various diseases, the design of diagnostic assays for the detection of enzyme activities in biological fluids and tissues, and the study of the biochemical and physiological effects of Histidylprolyl-2-naphthylamide in different animal models. Additionally, the use of Histidylprolyl-2-naphthylamide in the development of new drugs and therapies for various diseases, including cancer and Alzheimer's disease, is an area of active research.

Synthesis Methods

The synthesis of Histidylprolyl-2-naphthylamide involves the condensation of histidine and proline using a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The resulting dipeptide is then coupled with 2-naphthylamine to form Histidylprolyl-2-naphthylamide. The purity and yield of Histidylprolyl-2-naphthylamide can be improved by using high-performance liquid chromatography (HPLC) and other purification techniques.

Scientific Research Applications

Histidylprolyl-2-naphthylamide has been widely used in scientific research as a substrate for various enzymes, including proteases, peptidases, and aminopeptidases. Histidylprolyl-2-naphthylamide is also used as a model substrate for studying the mechanism of action of these enzymes. Histidylprolyl-2-naphthylamide has been used in the development of diagnostic assays for the detection of enzyme activities in biological fluids and tissues. Additionally, Histidylprolyl-2-naphthylamide has been used in the design and synthesis of novel inhibitors of enzymes involved in various diseases, including cancer, Alzheimer's disease, and cardiovascular diseases.

properties

CAS RN |

131483-41-5 |

|---|---|

Molecular Formula |

C21H23N5O2 |

Molecular Weight |

377.4 g/mol |

IUPAC Name |

(2S)-N-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]-1-naphthalen-2-ylpyrrolidine-2-carboxamide |

InChI |

InChI=1S/C21H23N5O2/c22-18(11-16-12-23-13-24-16)20(27)25-21(28)19-6-3-9-26(19)17-8-7-14-4-1-2-5-15(14)10-17/h1-2,4-5,7-8,10,12-13,18-19H,3,6,9,11,22H2,(H,23,24)(H,25,27,28)/t18-,19-/m0/s1 |

InChI Key |

WSALVJKZXXZPMA-OALUTQOASA-N |

Isomeric SMILES |

C1C[C@H](N(C1)C2=CC3=CC=CC=C3C=C2)C(=O)NC(=O)[C@H](CC4=CN=CN4)N |

SMILES |

C1CC(N(C1)C2=CC3=CC=CC=C3C=C2)C(=O)NC(=O)C(CC4=CN=CN4)N |

Canonical SMILES |

C1CC(N(C1)C2=CC3=CC=CC=C3C=C2)C(=O)NC(=O)C(CC4=CN=CN4)N |

synonyms |

His-Pro-2-NA histidylprolyl-2-naphthylamide |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[[(4-tert-Butyl-3,5-dimethyl-1H-pyrrol-2-yl)(4-tert-butyl-3,5-dimethyl-2H-pyrrol-2-ylidene)methyl]methane](difluoroborane)](/img/structure/B165231.png)

![5-chloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B165238.png)

![[5-(Pyridin-4-yl)thiophen-2-yl]methanol](/img/structure/B165254.png)